N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide: is a synthetic organic compound that features a furan ring, an indole ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Tosylation: The indole derivative is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The tosylated indole is reacted with chloroacetyl chloride to form the corresponding acetamide.
Furan Ring Attachment: Finally, the furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction using furan-2-ylmethanol and a suitable activating agent like triphenylphosphine and diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Indole-amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research due to the presence of the indole ring.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of a tosyl group.
N-(furan-2-ylmethyl)-2-(3-bromo-1H-indol-1-yl)acetamide: Similar structure but with a bromo group instead of a tosyl group.
Uniqueness
The presence of the tosyl group in N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide makes it unique as it can undergo specific substitution reactions that other similar compounds cannot
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-16-8-10-18(11-9-16)29(26,27)21-14-24(20-7-3-2-6-19(20)21)15-22(25)23-13-17-5-4-12-28-17/h2-12,14H,13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNZEIUVQQDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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